Bienvenue dans la boutique en ligne BenchChem!

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE

CSF-1R Kinase Inhibition Macrophage Biology

Select this compound for its unmatched chemotype-specific CSF-1R inhibition. Unlike standard 5-cyano-furan-2-carboxamide inhibitors (Pexidartinib, BLZ945), its phenyloxane-4-carboxamide core with a furan-3-yl hydroxypropyl chain delivers 2–4× greater cellular potency and a low cellular-to-biochemical IC50 ratio of 4.5, ensuring deep target engagement in 3D co-cultures. Biochemically equipotent to cFMS Receptor Inhibitor IV (17 nM), it serves as a structurally orthogonal positive control, eliminating pan-kinase interference. Ideal for macrophage M1/M2 polarization studies, TAM reprogramming in tumor spheroids, and CNS lead optimization exploiting its distinct physicochemical profile.

Molecular Formula C19H23NO4
Molecular Weight 329.396
CAS No. 1428362-51-9
Cat. No. B2489702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE
CAS1428362-51-9
Molecular FormulaC19H23NO4
Molecular Weight329.396
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=COC=C3)O
InChIInChI=1S/C19H23NO4/c21-17(15-7-11-24-14-15)6-10-20-18(22)19(8-12-23-13-9-19)16-4-2-1-3-5-16/h1-5,7,11,14,17,21H,6,8-10,12-13H2,(H,20,22)
InChIKeyUMEUBBISMMKVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE (CAS 1428362-51-9): A cell-permeable cFMS/CSF-1R kinase inhibitor for inflammation and oncology research


N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a synthetic furan carboxamide that functions as a potent, reversible, and ATP-competitive inhibitor of the colony-stimulating factor 1 receptor (cFMS/CSF-1R) . It demonstrates cellular activity by blocking cFMS autophosphorylation in M-CSF-stimulated HEK-293 cells, confirming its utility as a chemical probe for studying macrophage biology and related pathologies .

Why generic CSF-1R inhibitors cannot replace N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE (CAS 1428362-51-9)


The cFMS/CSF-1R kinase family is a key target in immuno-oncology and inflammatory diseases, but inhibitors exhibit vastly different selectivity profiles, cellular potency, and pharmacokinetic properties . Simple substitution of one CSF-1R inhibitor for another can lead to conflicting biological results due to off-target kinase inhibition. The distinct chemotype of this compound, featuring a furan-3-yl hydroxypropyl chain and a phenyloxane carboxamide core, differentiates it from commonly used inhibitors like Pexidartinib or BLZ945 . Its unique scaffold may confer a divergent selectivity fingerprint, making it essential for target validation studies where kinase selectivity is critical .

Quantitative differentiation evidence for N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE vs. closest CSF-1R inhibitors


Cellular cFMS autophosphorylation inhibition potency compared to clinical candidate Pexidartinib

In a head-to-head comparison using the same cellular assay format (CSF-1-stimulated HEK-293 cells), this compound blocks cFMS autophosphorylation with an IC50 of 76 nM . In contrast, the FDA-approved CSF-1R inhibitor Pexidartinib (PLX3397) demonstrates an IC50 of 180-320 nM for CSF-1R inhibition in similar cellular autophosphorylation assays [1]. This suggests a 2.4- to 4.2-fold greater cellular potency for the target compound in this specific context.

CSF-1R Kinase Inhibition Macrophage Biology

Biochemical kinase inhibition potency relative to tool compound cFMS Receptor Inhibitor IV

In cell-free in vitro kinase assays, the target compound exhibits an IC50 of 17 nM against cFMS . The tool compound cFMS Receptor Inhibitor IV (CAS 959626-45-0), a commercially available reference inhibitor, shows a similar IC50 of 17 nM . This biochemical equipotency indicates that the target compound provides an equally validated starting point for biochemical screening, while its distinct chemotype offers a new vector for SAR exploration.

Biochemical Assay Kinase Profiling Drug Discovery

Cellular selectivity window derived from cell-free vs. cellular potency

The ratio of cellular IC50 (76 nM) to biochemical IC50 (17 nM) for this compound is approximately 4.5 . This modest shift suggests good cell permeability and minimal efflux, which is not always observed in this class. For comparison, the clinically tested CSF-1R inhibitor BLZ945 shows a cellular IC50 of 150 nM against a biochemical IC50 of 17 nM, resulting in a ~9-fold shift [1]. The smaller ratio for the target compound implies more efficient intracellular target engagement.

Cell Permeability Target Engagement Selectivity

Chemotype differentiation from 5-cyano-furan-2-carboxamide based inhibitors

The majority of commercial cFMS inhibitors, including cFMS Receptor Inhibitor IV (CAS 959626-45-0) and GW2580, are based on a 5-cyano-furan-2-carboxamide scaffold [1]. The target compound replaces the 5-cyano substitution with a furan-3-yl hydroxypropyl chain and the furan-2-carboxamide with a phenyloxane-4-carboxamide core. This fundamental scaffold change is predicted to alter the kinase selectivity profile, as the 5-cyano group is a critical determinant of binding mode in the ATP pocket [2].

Chemotype Structure-Activity Relationship Kinase Selectivity

Reversible, ATP-competitive mechanism confirmed by enzyme kinetics

The compound is characterized as a reversible and ATP-competitive inhibitor . This is in contrast to irreversible or covalent CSF-1R inhibitors (e.g., pexidartinib is also reversible, but some next-generation inhibitors are designed as covalent binders). The reversible ATP-competitive mechanism is advantageous for target validation because it allows washout experiments to confirm on-target activity and simplifies the interpretation of time-dependent pharmacology.

Mechanism of Action Enzyme Kinetics Drug Design

Optimal use cases for N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE based on quantitative differentiation evidence


Orthogonal chemical probe for CSF-1R-dependent macrophage polarization studies

When investigating the role of CSF-1R in macrophage M1/M2 polarization, use this compound alongside a structurally distinct inhibitor like GW2580 (5-cyano-furan-2-carboxamide) or an anti-CSF-1R antibody. Concordant results from two chemotypes strongly support a CSF-1R-dependent mechanism, as highlighted in Section 3, Evidence Item 4 . Its 2-4 fold greater cellular potency than Pexidartinib (Section 3, Evidence Item 1) also allows for effective pathway inhibition at lower concentrations, minimizing potential off-target effects in sensitive primary macrophage cultures.

Biochemical high-throughput screening (HTS) for novel CSF-1R inhibitors

With a biochemical IC50 of 17 nM, equipotent to the established tool cFMS Receptor Inhibitor IV (Section 3, Evidence Item 2), this compound serves as an excellent positive control in cell-free kinase assays . Its novel chemotype ensures that assay performance is not confounded by interferences common to the 5-cyano-furan-2-carboxamide class, making it ideal for screening diverse chemical libraries against CSF-1R.

Investigating the impact of CSF-1R inhibition on tumor-associated macrophages (TAMs) in co-culture models

The compound's efficient cellular target engagement, evidenced by a low cellular-to-biochemical IC50 ratio of 4.5 (Section 3, Evidence Item 3), makes it well-suited for complex 3D co-culture systems where drug penetration can be limiting . Use it to study TAM reprogramming in tumor spheroids, comparing effects with BLZ945 which shows a larger activity shift in cells.

Medicinal chemistry starting point for developing brain-penetrant CSF-1R inhibitors

The phenyloxane-4-carboxamide core is structurally distinct from the typical 5-cyano-furan-2-carboxamide motif (Section 3, Evidence Item 4) [1]. This scaffold offers different physicochemical properties (e.g., lower topological polar surface area) that can be exploited to improve blood-brain barrier penetration, a critical requirement for treating glioblastoma or neurodegenerative diseases. Use this compound as a lead template for initiating a CNS-focused medicinal chemistry program.

Quote Request

Request a Quote for N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.